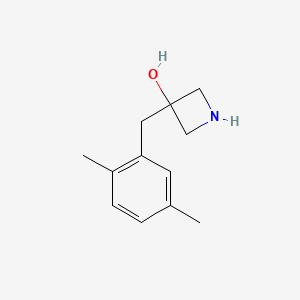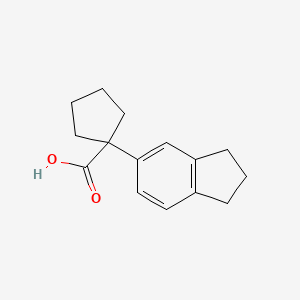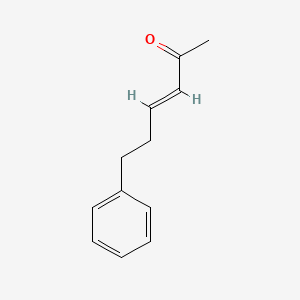
6-Phenyl-3-hexen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylhex-3-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone, specifically at the 6th position. This compound is known for its unique structure, which includes a conjugated double bond and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Phenylhex-3-en-2-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylpropyl aldehyde with acetone under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of 6-Phenylhex-3-en-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylhex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major products include benzoic acid derivatives.
Reduction: The major product is 6-phenylhex-3-en-2-ol.
Substitution: Depending on the substituent, various phenyl-substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
6-Phenylhex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 6-Phenylhex-3-en-2-one involves its interaction with various molecular targets. The conjugated double bond and ketone functional group allow it to participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and affect cellular processes. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylhexan-2-one: Lacks the conjugated double bond, resulting in different reactivity and properties.
6-Phenylhex-3-en-2-ol: The alcohol derivative of 6-Phenylhex-3-en-2-one, with different chemical and biological properties.
Benzylacetone: A simpler structure with a phenyl group attached to a shorter carbon chain.
Uniqueness
6-Phenylhex-3-en-2-one is unique due to its conjugated double bond and ketone functional group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
33046-41-2 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(E)-6-phenylhex-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-5,7-9H,6,10H2,1H3/b7-5+ |
InChI-Schlüssel |
PHEPHOADHFLZJS-FNORWQNLSA-N |
Isomerische SMILES |
CC(=O)/C=C/CCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C=CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


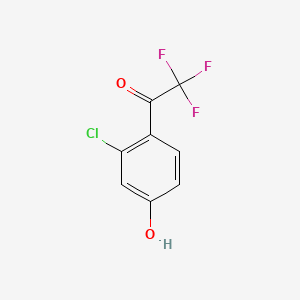
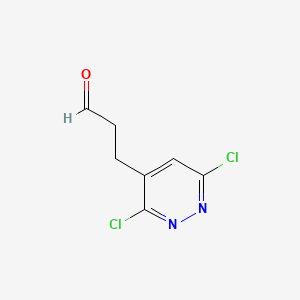
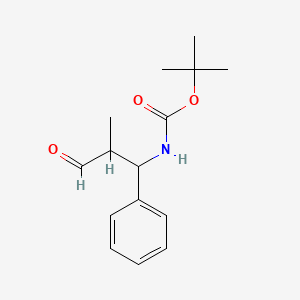
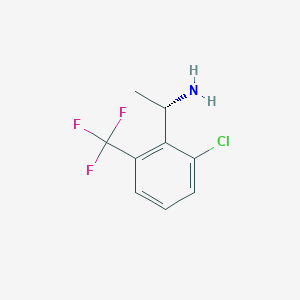
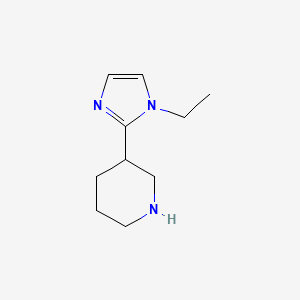
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
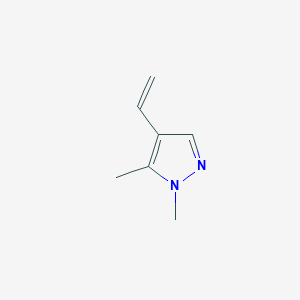
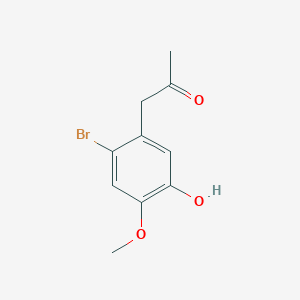
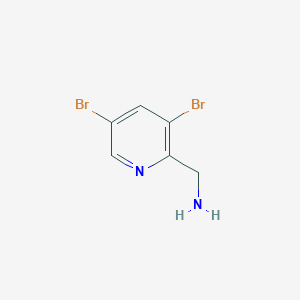
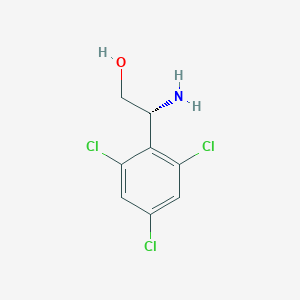
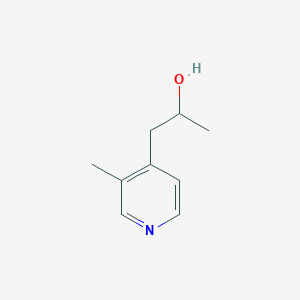
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
